1-[(3,4-Dimethoxyphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3,4-dimethoxybenzoate
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Overview
Description
1-[(3,4-Dimethoxyphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3,4-dimethoxybenzoate is a complex organic compound characterized by its unique structure, which includes a quinoline core and multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dimethoxyphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3,4-dimethoxybenzoate typically involves multiple steps. One common approach is the condensation of 3,4-dimethoxybenzoyl chloride with 2,2,4-trimethyl-1,2-dihydroquinoline in the presence of a base such as pyridine. This reaction is followed by the esterification of the resulting intermediate with 3,4-dimethoxybenzoic acid under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-Dimethoxyphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydride and alkyl halides can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride and alkyl halides in anhydrous conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated quinoline derivatives.
Scientific Research Applications
1-[(3,4-Dimethoxyphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3,4-dimethoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethoxyphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The pathways involved include the inhibition of DNA synthesis and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-[(3,4-Dimethoxyphenyl)carbonyl]piperidine-4-carboxamide: Shares the 3,4-dimethoxyphenylcarbonyl group but differs in the core structure.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains similar methoxy groups but has a different core structure involving a triazole ring.
Uniqueness
1-[(3,4-Dimethoxyphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3,4-dimethoxybenzoate is unique due to its combination of a quinoline core with multiple methoxy groups, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C30H31NO7 |
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Molecular Weight |
517.6 g/mol |
IUPAC Name |
[1-(3,4-dimethoxybenzoyl)-2,2,4-trimethylquinolin-6-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C30H31NO7/c1-18-17-30(2,3)31(28(32)19-8-12-24(34-4)26(14-19)36-6)23-11-10-21(16-22(18)23)38-29(33)20-9-13-25(35-5)27(15-20)37-7/h8-17H,1-7H3 |
InChI Key |
AJLDQSQEAKAHRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)C4=CC(=C(C=C4)OC)OC)(C)C |
Origin of Product |
United States |
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